molecular formula C10H12BrN5O5 B13864622 8-Bromoguanosine-13C,15N2

8-Bromoguanosine-13C,15N2

Cat. No.: B13864622
M. Wt: 365.12 g/mol
InChI Key: ASUCSHXLTWZYBA-FBPSPDDKSA-N
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Description

8-Bromoguanosine-13C,15N2 is a stable isotope-labeled compound, specifically a brominated derivative of guanosine. It is used extensively in scientific research due to its unique properties, which include the incorporation of carbon-13 and nitrogen-15 isotopes. These isotopes make it particularly useful in various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoguanosine-13C,15N2 involves the bromination of guanosine, followed by the incorporation of carbon-13 and nitrogen-15 isotopes. The reaction typically requires a brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions to ensure selective bromination at the 8-position of the guanosine molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromoguanosine-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of the bromine atom with other functional groups, using reagents such as nucleophiles (e.g., amines, thiols) under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under nucleophilic substitution conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, reduction may yield de-brominated products, and substitution reactions may yield various substituted guanosine derivatives .

Scientific Research Applications

8-Bromoguanosine-13C,15N2 is widely used in scientific research, including:

    Chemistry: Used as a tracer in isotope labeling studies to track molecular transformations and reaction mechanisms.

    Biology: Employed in nucleic acid research to study DNA and RNA structures and functions.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of diagnostic tools and analytical methods.

Mechanism of Action

The mechanism of action of 8-Bromoguanosine-13C,15N2 involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. It is known to activate lymphocytes through an intracellular mechanism, leading to immunostimulatory effects. This activation involves the production of interferons, which play a crucial role in the immune response .

Comparison with Similar Compounds

Similar Compounds

    8-Bromoguanosine: A non-isotope-labeled version of the compound.

    8-Hydroxyguanosine: Another modified guanosine with different functional properties.

    8-Azaguanine: A guanine analog with distinct biological activities.

Uniqueness

8-Bromoguanosine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various experimental settings. This makes it particularly valuable in research applications where detailed molecular insights are required .

Properties

Molecular Formula

C10H12BrN5O5

Molecular Weight

365.12 g/mol

IUPAC Name

2-(15N)azanyl-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i10+1,12+1,15+1

InChI Key

ASUCSHXLTWZYBA-FBPSPDDKSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])N=C2Br)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O

Origin of Product

United States

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